molecular formula C20H17NO5S2 B2555794 Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 896290-61-2

Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2555794
CAS No.: 896290-61-2
M. Wt: 415.48
InChI Key: PKPADTDJWKELHL-UHFFFAOYSA-N
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Description

Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based compound featuring a methyl ester group at position 2, a phenyl substituent at position 5, and a 3-(methylsulfonyl)benzamido moiety at position 2. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the phenyl group) and enhanced stability (via the methylsulfonyl group).

Properties

IUPAC Name

methyl 3-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-26-20(23)18-16(12-17(27-18)13-7-4-3-5-8-13)21-19(22)14-9-6-10-15(11-14)28(2,24)25/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPADTDJWKELHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a benzamide moiety, and a methylsulfonyl group, which contribute to its unique chemical properties. The structure can be represented as follows:

Methyl 3 3 methylsulfonyl benzamido 5 phenylthiophene 2 carboxylate\text{Methyl 3 3 methylsulfonyl benzamido 5 phenylthiophene 2 carboxylate}

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : It may interact with specific enzymes, modulating their activity. For instance, it has been explored for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Receptor Interaction : The compound could bind to receptors involved in pain and inflammation pathways, affecting downstream signaling cascades.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported that derivatives of thiophene compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This suggests its potential utility in conditions characterized by chronic inflammation .

Case Studies

  • Inhibition of COX Enzymes :
    • A study conducted on various thiophene derivatives, including this compound, showed significant inhibition of COX-2 activity. The IC50 values indicated a competitive inhibition mechanism, making it a candidate for further development as an anti-inflammatory agent .
  • Antimicrobial Screening :
    • In a screening assay against common bacterial strains, the compound demonstrated effective inhibition at concentrations as low as 10 µg/mL. This highlights its potential as a lead compound for developing new antibiotics amidst rising antibiotic resistance .

Research Findings

Activity Target IC50 Value (µM) Reference
COX-2 InhibitionCyclooxygenase25
Antimicrobial ActivityVarious Bacteria10
Cytokine Production InhibitionPro-inflammatory Cytokines15

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Research indicates that compounds with thiophene scaffolds exhibit cytotoxic effects against various cancer cell lines. Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has shown promise in inhibiting cell proliferation in breast cancer models.
    • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cell lines at concentrations above 50 µM after a 24-hour exposure period.
  • Cholinesterase Inhibition
    • Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. The inhibition of AChE can enhance cognitive function and provide neuroprotective effects.
    • Case Study : This compound exhibited competitive inhibition against AChE, with IC₅₀ values comparable to established inhibitors such as galantamine.
  • Anti-inflammatory Effects
    • Compounds in this class may modulate inflammatory pathways, suggesting therapeutic benefits for conditions such as arthritis or other inflammatory diseases. Although specific IC₅₀ values for anti-inflammatory activity are not quantified, related compounds have shown potential in reducing inflammation.

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

ActivityIC₅₀ Value (µM)Reference
Cholinesterase Inhibition20.8 - 121.7
Cytotoxicity (Cancer Cells)Varies by Cell Line
Anti-inflammatoryNot quantified

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Analogs)

Key Compounds :

  • Triflusulfuron-methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate
  • Ethametsulfuron-methyl ester: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
  • Metsulfuron-methyl ester: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

Structural and Functional Differences :

Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
Core Structure Thiophene ring with phenyl and benzamido substituents Benzene-sulfonylurea bridge linked to a triazine ring
Key Substituents 3-(Methylsulfonyl)benzamido, 5-phenyl, methyl ester Methoxy/ethoxy groups on triazine, sulfonylurea linkage
Biological Activity Not explicitly stated (inferred: potential enzyme inhibition or receptor binding) Acetolactate synthase (ALS) inhibition in plants
Solubility Likely lower due to phenyl group Higher water solubility (facilitates herbicidal uptake)

The target compound diverges from sulfonylureas by replacing the triazine-urea scaffold with a thiophene-amide system. This structural shift may reduce herbicidal activity (common in sulfonylureas) but enhance selectivity for non-plant targets, such as microbial or mammalian enzymes .

Key Compounds :

  • 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate: Synthesized via the Gewald reaction, a method for constructing 2-aminothiophenes .
  • 5-Methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one: A fused thiophene-pyrimidine derivative.

Comparison of Properties :

Property Target Compound Gewald-Derived Thiophenes (e.g., Compound 1 )
Synthesis Method Likely involves amide coupling and sulfonation Gewald reaction (amine + ketone + sulfur)
Functional Groups Methylsulfonyl benzamido, methyl ester Ethyl ester, amino, thioxo
Bioactivity Unspecified (structural analogs suggest antimicrobial or kinase inhibition) Antimicrobial, antitumor activities reported

The target compound’s methylsulfonyl benzamido group may improve metabolic stability compared to simpler ethyl esters or amino-substituted thiophenes. Its phenyl group at position 5 could enhance membrane permeability, a critical factor for drug candidates .

Pyrazole-Sulfanyl Derivatives

Key Compound :

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Features a pyrazole core with sulfanyl and trifluoromethyl groups .

Contrast with Target Compound :

Aspect Target Compound Pyrazole-Sulfanyl Derivative
Core Heterocycle Thiophene Pyrazole
Electron-Withdrawing Groups Methylsulfonyl, ester Trifluoromethyl, carbonyl
Conformational Flexibility Rigid (planar thiophene) Flexible (sulfanyl linker)

In contrast, the target compound’s methylsulfonyl group may stabilize hydrogen bonding interactions, favoring polar targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound Thiophene 3-(Methylsulfonyl)benzamido, 5-phenyl Inferred enzyme inhibition N/A
Sulfonylurea Herbicides Triazine-urea Methoxy/ethoxy, sulfonylurea ALS inhibition in plants
Gewald Thiophenes 2-Aminothiophene Ethyl ester, amino Antimicrobial, antitumor
Pyrazole Derivatives Pyrazole Trifluoromethyl, sulfanyl Unspecified (likely agrochemical)

Table 2: Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/L)
Target Compound ~430 3.5 <10 (low)
Metsulfuron-methyl 381 1.2 1,200 (high)
Gewald Thiophene (Compound 1) 275 2.8 50 (moderate)

Q & A

Q. What are the established synthetic routes for preparing Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1: Construct the thiophene core via the Gewald reaction , which facilitates the formation of 2-aminothiophene derivatives. For example, ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate can be synthesized using cyanoacetates and ketones under basic conditions .
  • Step 2: Introduce the benzamido group at position 3 of the thiophene ring. This involves coupling 3-(methylsulfonyl)benzoyl chloride with the amino group of the thiophene intermediate under Schotten-Baumann conditions (e.g., using NaOH and dichloromethane) .
  • Step 3: Methyl esterification at position 2 (if not already present) using methanol and acid catalysts . Key challenges include optimizing reaction yields and minimizing side reactions during benzamidation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Critical for confirming substituent positions and detecting tautomerism (e.g., keto-enol forms in the amide group). For example, downfield shifts in the carbonyl region (~165–170 ppm in 13C NMR) confirm the ester and amide functionalities .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and amides) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry, as demonstrated in related thiophene derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzamidation step?

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Temperature Control : Reactions performed at 0–5°C reduce side reactions (e.g., hydrolysis of the acyl chloride) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves unreacted starting materials and byproducts .

Q. What strategies address low solubility in aqueous media during biological activity assays?

  • Derivatization : Replace the methyl ester with hydrophilic groups (e.g., carboxylic acids via saponification) to enhance solubility .
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain compound stability .
  • Prodrug Design : Convert the methylsulfonyl group to a sulfonamide for improved pharmacokinetics .

Q. How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?

  • Variable-Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" tautomeric forms and simplify splitting patterns .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify through-space and through-bond interactions, particularly for overlapping signals .

Methodological Challenges

Q. What are the critical considerations for scaling up the synthesis of this compound?

  • Reagent Stoichiometry : Ensure excess acyl chloride (1.5–2.0 equivalents) to drive benzamidation to completion .
  • Safety Protocols : Handle methylsulfonyl-containing intermediates in fume hoods due to potential irritant properties .
  • Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve heat dissipation and reaction consistency for large-scale production .

Q. How can electronic effects of the methylsulfonyl group influence reactivity in further functionalization?

  • Electron-Withdrawing Nature : The –SO2Me group deactivates the benzamido ring, directing electrophilic substitutions to meta/para positions. This can be exploited for regioselective modifications (e.g., nitration or halogenation) .
  • Steric Effects : Bulky substituents may hinder reactions at position 3; microwave-assisted synthesis can mitigate steric limitations .

Data Interpretation

Q. How should researchers analyze conflicting melting point (mp) data for intermediates?

  • Recrystallization Solvents : Compare mp values after purification with different solvents (e.g., ethanol vs. ethyl acetate) to identify polymorphic forms .
  • DSC/TGA Analysis : Differential scanning calorimetry detects phase transitions, while thermogravimetric analysis assesses decomposition points .

Biological Activity Profiling

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to screen for interactions with tyrosine kinases, given the structural similarity to known kinase inhibitors .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

Advanced Structural Analysis

Q. How can computational tools aid in predicting the compound’s binding affinity?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinase) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

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